2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid

Lipophilicity Drug Design ADME

2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid (CAS 721406-30-0) is a synthetic benzoic acid derivative with the molecular formula C16H12F2O4S and a molecular weight of 338.33 g/mol. It belongs to the sulfanylbenzoic acid class, characterized by a thioether bridge connecting a 4-(difluoromethoxy)phenyl-2-oxoethyl motif to an ortho-benzoic acid core.

Molecular Formula C16H12F2O4S
Molecular Weight 338.32
CAS No. 721406-30-0
Cat. No. B2606097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid
CAS721406-30-0
Molecular FormulaC16H12F2O4S
Molecular Weight338.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C16H12F2O4S/c17-16(18)22-11-7-5-10(6-8-11)13(19)9-23-14-4-2-1-3-12(14)15(20)21/h1-8,16H,9H2,(H,20,21)
InChIKeyJUFOBBFGDYGQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid (CAS 721406-30-0): Chemical Class and Procurement-Relevant Identity


2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid (CAS 721406-30-0) is a synthetic benzoic acid derivative with the molecular formula C16H12F2O4S and a molecular weight of 338.33 g/mol [1]. It belongs to the sulfanylbenzoic acid class, characterized by a thioether bridge connecting a 4-(difluoromethoxy)phenyl-2-oxoethyl motif to an ortho-benzoic acid core [1]. The compound is cataloged as a research-grade screening compound (e.g., Enamine EN300-04159, Santa Cruz Biotechnology sc-345459) with typical purity ≥95% [2]. Its structural signature—a para-difluoromethoxy substituent on the phenyl ketone moiety—distinguishes it from closely related halogen and methoxy analogs that have been characterized as allosteric caspase-7 inhibitors [3][4]. No primary research publication directly reports biological or physicochemical data for this specific compound as of the search date.

Why Generic Substitution Fails for 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid in Targeted Research


Within the sulfanylbenzoic acid class, minor structural perturbations at the 4-position of the phenyl ring profoundly alter allosteric binding topology and inhibitory potency against human caspase-7 [1]. The fragment hit 2-[(2-acetylphenyl)sulfanyl]benzoic acid (IC50 = 3,980 µM; Ki = 5,470 µM) and the expanded analog 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid (IC50 = 637 µM; Ki = 667 µM) demonstrate that replacing the acetylphenyl motif with a 4-chlorophenyl-2-oxoethyl group improves potency ~6.2-fold while maintaining non-competitive allosteric inhibition [1]. The 4-difluoromethoxy substituent in the target compound introduces distinct electronic (σp) and lipophilic (π) contributions relative to 4-Cl, 4-OCH3, or 4-CF3 analogs, which are predicted to differentially modulate the ionic interaction with R167 and hydrogen bonding with T163 at the caspase-7 dimer interface [1][2]. Substituting the compound with a close analog lacking the difluoromethoxy group therefore risks altering or abolishing the allosteric binding mode, undermining the validity of structure-activity relationship (SAR) studies and fragment-growing campaigns [1].

Quantitative Differentiation Evidence for 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid vs. Structural Analogs


Predicted Lipophilicity Advantage Over the 4-Chloro Analog for Membrane Penetration

The target compound's computed XLogP3-AA of 4.3 [1] is 0.8 log units higher than the 4-chloro analog (XLogP3 ~3.5 for C15H11ClO3S) [2], reflecting the greater lipophilicity of the difluoromethoxy group compared to chlorine. This difference is relevant for passive membrane permeability, as compounds with XLogP between 3 and 5 are considered optimal for CNS penetration, while lower values favor peripheral restriction [3]. The increased lipophilicity may enhance the compound's partitioning into the hydrophobic allosteric pocket at the caspase-7 dimer interface, where the 4-chloro analog (compound 6 in Vance et al., 2017) achieves an IC50 of 637 µM and a ligand efficiency of 0.26 kcal mol⁻¹ HA⁻¹ [4].

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Capacity vs. the 4-Chloro and 4-Methoxy Analogs

The difluoromethoxy group provides 7 hydrogen bond acceptors (HBA) in the target compound compared to 3 HBAs for the 4-chloro analog (C15H11ClO3S) and 4 HBAs for a hypothetical 4-methoxy analog [1]. The increased HBA count arises from the two fluorine atoms and the ether oxygen of the OCF2H group. In the caspase-7 allosteric pocket, the carboxyl group of the benzoic acid forms an ionic interaction with R167 and a hydrogen bond with T163 [2]. The additional fluorine atoms may engage in orthogonal multipolar interactions with backbone amide NH groups or water networks within the pocket, as observed for difluoromethoxy substituents in PDE4 inhibitor co-crystal structures, where 4-OCF2H replacement of 4-OCH3 improved inhibitory activity [3].

Medicinal Chemistry Fragment-Based Drug Discovery Allosteric Inhibition

Caspase-7 Allosteric Inhibition: Class-Level Potency Reference from the 4-Chloro Analog

The target compound shares the core 2-(2-oxoethylsulfanyl)benzoic acid scaffold with the known caspase-7 allosteric inhibitor 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid (compound 6 in Vance et al., 2017), which exhibits an IC50 of 637 ± 1.04 µM and a Ki of 667 ± 31.9 µM in the Ac-DEVD-7-AFC fluorogenic substrate hydrolysis assay [1]. Compound 6 binds at the caspase-7 dimer interface >17 Å from the active site, with the carboxyl group forming an ionic interaction with R167 and a hydrogen bond with T163 [1]. The 4-difluoromethoxy group is expected to occupy the same chlorophenyl-binding subpocket, with the fluorine atoms potentially forming additional contacts. The initial fragment hit (compound 1: 2-[(2-acetylphenyl)sulfanyl]benzoic acid) had an IC50 of 3,980 µM, demonstrating that para-substitution on the phenyl ring improved potency ~6.2-fold [1].

Caspase-7 Allosteric Inhibitor Fragment-Based Drug Discovery

Topological Polar Surface Area and Drug-Likeness vs. the Carbamoyl-Linked Analog

The target compound (TPSA = 88.9 Ų) has a topological polar surface area identical to the 4-chloro analog (computed ~88.9 Ų for C15H11ClO3S) and lower than the carbamoyl-linked analog 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid (CAS 790263-46-6; TPSA ~108 Ų, owing to the additional amide NH) [1]. A TPSA below 90 Ų is associated with good oral bioavailability and blood-brain barrier penetration according to Veber's rules [2]. In contrast, the carbamoyl analog may exhibit restricted membrane permeability but enhanced aqueous solubility due to its higher TPSA. The target compound thus occupies a distinct drug-like property space that makes it more suitable for cell-based caspase-7 target engagement assays compared to its carbamoyl cousin [3].

Drug-Likeness Physicochemical Properties Fragment Library Design

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalty

The target compound possesses 7 rotatable bonds, identical to the 4-chloro analog (7 rotatable bonds) and one fewer than the carbamoyl analog (8 rotatable bonds due to the additional NH–CH2 rotation) [1][2]. In fragment-based drug discovery, each rotatable bond contributes an estimated entropic penalty of ~0.7–1.2 kcal mol⁻¹ upon binding [3]. The target compound's 7 rotatable bonds fall at the upper limit of fragment acceptability; however, the para-substitution pattern reduces the number of conformational states relative to ortho-substituted analogs. This constrained flexibility is expected to result in a lower entropic penalty upon binding compared to a hypothetical ortho-OCF2H isomer, which would introduce additional torsional degrees of freedom [3].

Conformational Analysis Fragment Optimization Entropy

Critical Data Gap: No Direct Experimental Comparative Data Identified

Despite extensive literature and database searches, no publication, patent, or public bioassay report containing direct experimental data (IC50, Ki, Kd, ΔTm, or cellular activity) for 2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid (CAS 721406-30-0) was identified as of the search date [1]. The compound is commercially available from multiple suppliers (AKSci, Santa Cruz Biotechnology, Aladdin, Leyan) as a screening compound with purity ≥95%, but no vendor provides comparative activity data . The closest experimentally characterized analog is 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid (PDB 5V6Z), which has a published IC50 of 637 µM against caspase-7 [2]. All differentiation claims above rely on predicted physicochemical properties and class-level SAR inference; they are not validated by head-to-head experimental comparison. Procurement decisions must account for this evidence gap.

Data Gap Research Opportunity Procurement Caveat

Recommended Research and Industrial Application Scenarios for 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid


Caspase-7 Allosteric Fragment Growing: SAR Exploration of the 4-Position Halogen-Binding Subpocket

This compound is a logical next-step analog for fragment-growing campaigns based on the Vance et al. (2017) caspase-7 allosteric inhibitor series [1]. The 4-chloro analog (compound 6) serves as the benchmark (IC50 = 637 µM) [1]. Replacing Cl with OCF2H tests whether the increased HBA count (7 vs. 3) and higher lipophilicity (XLogP 4.3 vs. ~3.5) translate into improved binding affinity. The ionic interaction with R167 and hydrogen bond with T163 should be preserved, while the difluoromethoxy group may engage in additional multipolar fluorine–backbone interactions [1]. DSF, SPR, or enzymatic assays (Ac-DEVD-7-AFC hydrolysis) are appropriate readouts.

Physicochemical Comparator for Drug-Likeness Profiling in Fragment Library Curation

With its TPSA of 88.9 Ų, XLogP of 4.3, and 7 rotatable bonds, this compound occupies a favorable drug-like fragment space per Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10) [1][2]. It serves as a comparator to the carbamoyl-linked analog (CAS 790263-46-6; TPSA ~108 Ų) when evaluating the impact of linker chemistry (ketone vs. amide) on permeability and solubility. This application is relevant for organizations curating fragment libraries for FBDD campaigns, where systematic variation of linker and substituent chemistry is essential for establishing SAR.

Control Compound for Evaluating Difluoromethoxy SAR in Protease Allosteric Sites

The difluoromethoxy group has been shown to improve inhibitory activity when replacing methoxy in PDE4 inhibitors [1]. In the context of caspase-7, this compound allows direct comparison with 4-OCH3, 4-Cl, and 4-CF3 analogs to isolate the electronic (σp) and steric (MR) contributions of the OCF2H substituent to allosteric binding [2]. This SAR data is valuable for computational chemists building predictive models for fluorine scanning in allosteric pockets and for medicinal chemists prioritizing substituents in lead optimization.

Fragment Hit Validation in Apoptosis and Inflammation Target Engagement Assays

The caspase-7 allosteric site is a validated target for apoptosis, Parkinson's disease, Alzheimer's disease, and sepsis [1][2]. While biochemical IC50 data are not yet available, this compound can be used in cellular thermal shift assays (CETSA) or BRET-based target engagement assays to confirm binding to caspase-7 in intact cells, leveraging its predicted favorable permeability (TPSA 88.9 Ų, XLogP 4.3) [3]. Positive target engagement would validate the scaffold for further medicinal chemistry investment.

Quote Request

Request a Quote for 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.